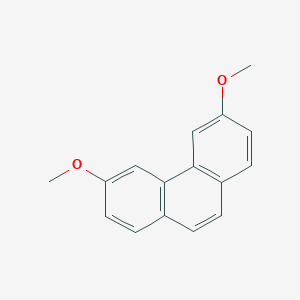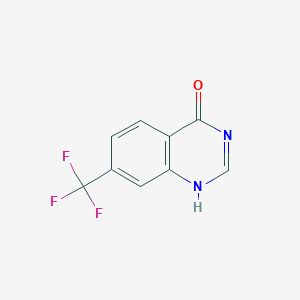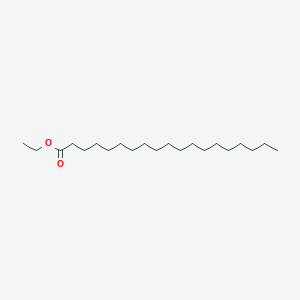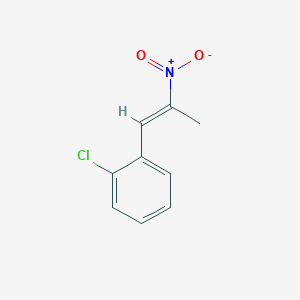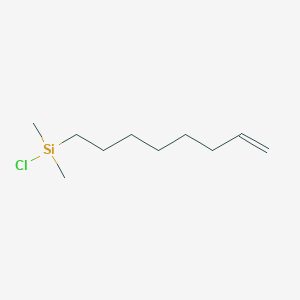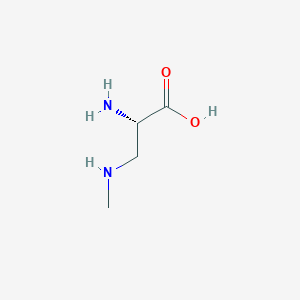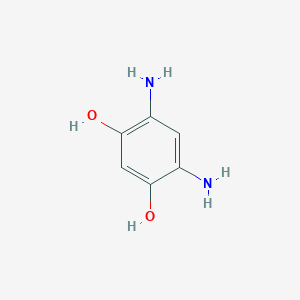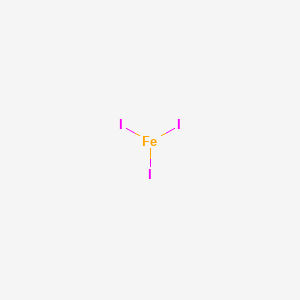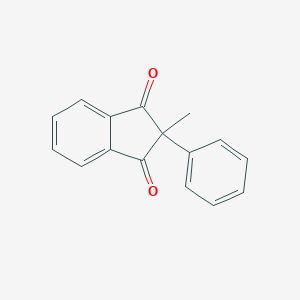
1,3-Indandione, 2-methyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Indandione, 2-methyl-2-phenyl-, also known as phenindione, is a synthetic organic compound that belongs to the class of vitamin K antagonists. It is widely used as an anticoagulant in the treatment and prevention of thromboembolic disorders. Phenindione is a potent inhibitor of the vitamin K-dependent coagulation factors II, VII, IX, and X, which are essential for the formation of thrombin and blood clotting.
作用机制
Phenindione exerts its anticoagulant effect by inhibiting the vitamin K-dependent carboxylation of coagulation factors II, VII, IX, and X. This results in the production of dysfunctional coagulation factors that are unable to form blood clots. The onset of action of 1,3-Indandione, 2-methyl-2-phenyl- is slower compared to other anticoagulants, such as heparin, and it takes several days to achieve a therapeutic effect.
Biochemical and Physiological Effects:
Phenindione has been shown to have several biochemical and physiological effects. It can cause a decrease in the levels of vitamin K-dependent coagulation factors, which can lead to bleeding and bruising. Phenindione can also cause liver damage and jaundice, which is a yellowing of the skin and eyes. Additionally, 1,3-Indandione, 2-methyl-2-phenyl- can cause skin rashes and allergic reactions.
实验室实验的优点和局限性
Phenindione is a widely used anticoagulant in laboratory experiments due to its potency and effectiveness. Its slow onset of action allows for a more stable and consistent anticoagulant effect, which is important in experiments that require precise control of blood clotting. However, 1,3-Indandione, 2-methyl-2-phenyl- has several limitations in laboratory experiments, including its potential to cause bleeding and bruising, as well as its potential to interfere with other laboratory assays.
未来方向
There are several future directions for the study of 1,3-Indandione, 2-methyl-2-phenyl-. One area of research is the development of new formulations and delivery methods for 1,3-Indandione, 2-methyl-2-phenyl-, which could improve its efficacy and reduce its side effects. Another area of research is the study of 1,3-Indandione, 2-methyl-2-phenyl- in combination with other anticoagulants, which could lead to a synergistic effect and improved outcomes in the treatment of thromboembolic disorders. Finally, the study of 1,3-Indandione, 2-methyl-2-phenyl- in different patient populations, such as those with liver disease or renal impairment, could provide important insights into its safety and efficacy in these populations.
合成方法
Phenindione can be synthesized by the condensation of 2-acetylcyclohexanone with aniline in the presence of sulfuric acid and subsequent cyclization with phosphorus oxychloride. The yield of the synthesis process is around 60-70%.
科学研究应用
Phenindione has been extensively studied for its anticoagulant properties and its potential use in the treatment of thromboembolic disorders. Several studies have shown that 1,3-Indandione, 2-methyl-2-phenyl- is as effective as other vitamin K antagonists, such as warfarin, in the prevention of thromboembolic events. Phenindione has also been used in combination with other anticoagulants, such as heparin, to achieve a synergistic effect.
属性
CAS 编号 |
2136-69-8 |
|---|---|
产品名称 |
1,3-Indandione, 2-methyl-2-phenyl- |
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
2-methyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C16H12O2/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(16)18/h2-10H,1H3 |
InChI 键 |
GFZAUOLOWQXZAL-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
规范 SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
其他 CAS 编号 |
2136-69-8 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



